
3'-Bromo-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-4-dimethylaminoazobenzene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This particular compound is notable for its bromine and dimethylamino substituents, which impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-4-dimethylaminoazobenzene typically involves the azo coupling reaction. This reaction is a classical method for synthesizing azo compounds and involves the coupling of diazonium salts with activated aromatic compounds. The general steps are as follows:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 4-dimethylaminobenzene in the presence of a base to form the azo compound.
Industrial Production Methods
Industrial production of 3’-Bromo-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-4-dimethylaminoazobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The azo group (N=N) can be reduced to hydrazo (NH-NH) or oxidized to nitro (NO2) derivatives.
Coupling Reactions: The compound can participate in further azo coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid.
Major Products
Substitution: Products depend on the nucleophile used, such as 3’-methoxy-4-dimethylaminoazobenzene.
Oxidation: Nitro derivatives like 3’-bromo-4-nitroazobenzene.
Reduction: Hydrazo derivatives like 3’-bromo-4-dimethylaminohydrazobenzene.
Scientific Research Applications
3’-Bromo-4-dimethylaminoazobenzene has diverse applications in scientific research:
Chemistry: Used as a dye and in the synthesis of more complex organic molecules.
Biology: Employed in studies of molecular interactions and as a probe for biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 3’-Bromo-4-dimethylaminoazobenzene involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its trans and cis isomers. This property is exploited in various applications, such as molecular switches and sensors. The molecular targets and pathways involved include interactions with specific proteins and nucleic acids, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminoazobenzene: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3’-Chloro-4-dimethylaminoazobenzene: Similar structure but with a chlorine substituent instead of bromine, affecting its reactivity and physical properties.
4-Nitroazobenzene: Contains a nitro group instead of dimethylamino, leading to different electronic and steric effects.
Uniqueness
3’-Bromo-4-dimethylaminoazobenzene is unique due to the presence of both bromine and dimethylamino groups, which confer distinct reactivity and properties. The bromine atom enhances its ability to participate in substitution reactions, while the dimethylamino group affects its electronic properties and interactions with other molecules.
Properties
CAS No. |
17576-88-4 |
|---|---|
Molecular Formula |
C14H14BrN3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
4-[(3-bromophenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C14H14BrN3/c1-18(2)14-8-6-12(7-9-14)16-17-13-5-3-4-11(15)10-13/h3-10H,1-2H3 |
InChI Key |
XMJQUNYUCLITRE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


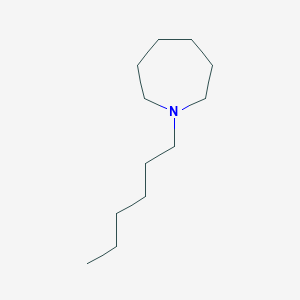

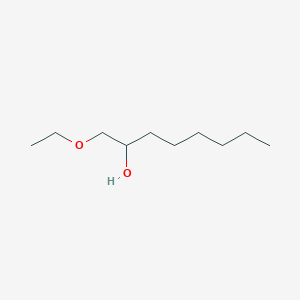
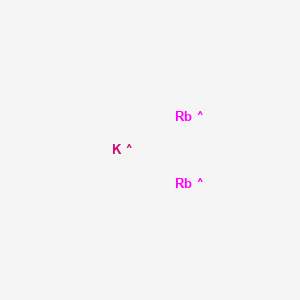
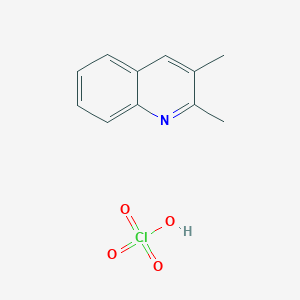

![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)

![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)

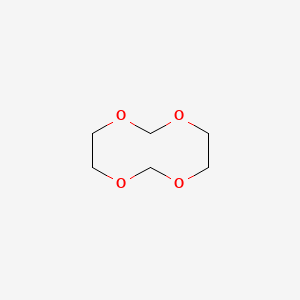
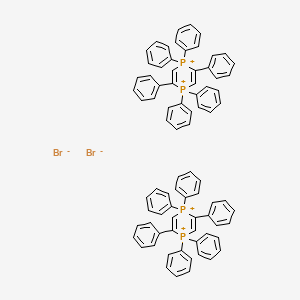
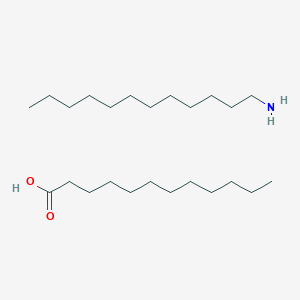
![4-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butanoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14717241.png)
